molecular formula C11H12O4 B12583945 1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol CAS No. 601501-48-8

1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol

Cat. No.: B12583945
CAS No.: 601501-48-8
M. Wt: 208.21 g/mol
InChI Key: XHYQYKKBSYCWIT-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol is an organic compound that features a benzodioxole ring fused to a propane-1,3-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol typically involves the reaction of benzodioxole derivatives with appropriate reagents under controlled conditions. One common method involves the use of benzodioxole and a suitable aldehyde or ketone in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzodioxole ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Uniqueness

1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol is unique due to its specific structure, which combines a benzodioxole ring with a propane-1,3-diol moiety

Properties

CAS No.

601501-48-8

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-methylidenepropane-1,3-diol

InChI

InChI=1S/C11H12O4/c1-7(5-12)11(13)8-2-3-9-10(4-8)15-6-14-9/h2-4,11-13H,1,5-6H2

InChI Key

XHYQYKKBSYCWIT-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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